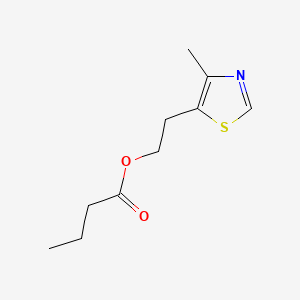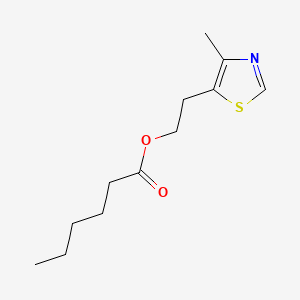
Delsym
Overview
Description
Delsym is an over-the-counter (OTC) cough suppressant that contains Dextromethorphan as its active ingredient . It is used to relieve coughing and treat a sore throat, sore mouth, or mouth irritation . Delsym is available in different forms such as Delsym Cough Relief and Delsym Cough+ Soothing Action .
Synthesis Analysis
Dextromethorphan, the active ingredient in Delsym, can be synthesized through several routes . A patent describes a stabilized pharmaceutical composition comprising a drug-resin complex where the resin has been treated with an alkaline material prior to the formation of the drug-resin complex .Molecular Structure Analysis
Dextromethorphan has a molecular formula of C18H25NO . Its structure includes a morphinan skeleton, which is a part of many opioid analgesics .Chemical Reactions Analysis
Dextromethorphan, like other basic drugs, can form a drug-resin complex with a cationic exchange resin . The drug molecules attached to the resin can later be exchanged by appropriately charged ions in contact with the ion-exchange groups, and the released drug molecules diffuse out of the resin .Scientific Research Applications
Cough Suppressant
Delsym is primarily used as a cough suppressant . It temporarily relieves cough due to minor throat and bronchial irritation as may occur with the common cold or inhaled irritants .
Sleep Aid
Delsym can also be used to suppress the impulse to cough to help you get to sleep . This can be particularly useful for individuals suffering from a persistent cough that disrupts their sleep.
Treatment for Chronic Cough
Delsym can be used in the treatment of chronic cough that lasts, such as occurs with smoking, asthma, or emphysema . However, it’s important to consult with a doctor before using Delsym for these conditions.
Treatment for Cough with Phlegm
Delsym can be used to treat cough that occurs with too much phlegm (mucus) . Again, it’s recommended to ask a doctor before use if you have this condition.
Pediatric Use
Delsym can be used in children over 4 years of age . The dosage varies depending on the age of the child .
Extended-Release Formulation
Delsym is an extended-release oral liquid suspension . This means it’s designed to provide relief over a longer period of time compared to immediate-release formulations.
Mechanism of Action
Target of Action
The primary target of Delsym, which contains the active ingredient dextromethorphan, is the cough center in the brain . Dextromethorphan acts on this center, effectively suppressing the urge to cough .
Mode of Action
Dextromethorphan, the active ingredient in Delsym, is an opioid derivative that interacts with multiple receptors and transporters, resulting in a complex pharmacology . It is a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors . By acting on these targets, Delsym can suppress the cough reflex, providing relief from coughing .
Biochemical Pathways
It is speculated that the inhibition of nmda receptors may be chiefly responsible for mediating the rapid antidepressant effect of dextromethorphan . Effects mediated by stimulation of sigma 1 receptors and/or inhibition of SERT may also contribute .
Pharmacokinetics
Dextromethorphan is metabolized in the liver by the P450 enzyme CYP2D6 . The onset of action is typically within 15-30 minutes, and the time to peak is 2-3 hours . The half-life of dextromethorphan varies between 2-4 hours for extensive metabolizers and up to 24 hours for poor metabolizers . The drug is excreted in the urine .
Result of Action
The molecular and cellular effects of Delsym’s action primarily involve the suppression of the cough reflex. By acting on the cough center in the brain, Delsym interrupts the transmission of cough impulses, effectively reducing the urge to cough .
Action Environment
Like any medication, factors such as the patient’s overall health, presence of other medical conditions, and use of other medications can influence the effectiveness and potential side effects of delsym . It’s always recommended to consult with a healthcare provider before starting any new medication.
Safety and Hazards
properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZALMBODQYFT-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
| Record name | Dextromethorphan hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872346 | |
| Record name | Dextromethorphan hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dextromethorphan Hydrobromide | |
CAS RN |
125-69-9 | |
| Record name | Dextromethorphan hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)







![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)